molecular formula C22H20N2O2 B2806278 N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941978-35-4

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2806278
CAS No.: 941978-35-4
M. Wt: 344.414
InChI Key: YRVVMUPVBRGDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a naphthalene ring system linked to a piperidinone moiety through a phenyl group.

Mechanism of Action

Target of Action

The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as Apixaban , is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis.

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition . This interaction prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This action indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator. Therefore, the overall effect of Apixaban is antithrombotic, preventing the formation of harmful blood clots .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of Apixaban’s action are primarily antithrombotic. By inhibiting FXa and reducing thrombin generation, Apixaban prevents the formation of blood clots . This can help prevent thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, renal function, and concomitant medications, can influence the pharmacokinetics and pharmacodynamics of Apixaban .

Biochemical Analysis

Biochemical Properties

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . This interaction is characterized by a rapid onset of inhibition of FXa, with an association rate constant of approximately 20 μM^−1/s .

Cellular Effects

In terms of cellular effects, this compound influences cell function by reducing thrombin generation, thereby indirectly inhibiting platelet aggregation . This effect on cellular processes can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .

Temporal Effects in Laboratory Settings

It is known that it demonstrates dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Metabolic Pathways

The metabolic pathways involving this compound are complex. It is known that the elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Preparation Methods

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-7-3-4-14-24(21)20-12-10-19(11-13-20)23-22(26)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-13,15H,3-4,7,14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVVMUPVBRGDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.